molecular formula C8H5N3O3 B12353924 7-nitro-4aH-quinazolin-4-one

7-nitro-4aH-quinazolin-4-one

Cat. No.: B12353924
M. Wt: 191.14 g/mol
InChI Key: OOUTZIQVYCZSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely used in pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-4aH-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . For more complex structures, pressure tube conditions with higher temperatures and longer reaction times may be required .

Industrial Production Methods: Industrial production methods often utilize metal-catalyzed pathways. For instance, a Cu(I)-catalyzed synthesis from 2-halobenzamides and aryl aldehydes involves C–N coupling, reductive amination, cyclization, and oxidation . These methods are efficient and scalable, making them suitable for large-scale production.

Mechanism of Action

The mechanism of action of 7-nitro-4aH-quinazolin-4-one involves its interaction with specific molecular targets:

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

7-nitro-4aH-quinazolin-4-one

InChI

InChI=1S/C8H5N3O3/c12-8-6-2-1-5(11(13)14)3-7(6)9-4-10-8/h1-4,6H

InChI Key

OOUTZIQVYCZSGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=NC(=O)C21)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.